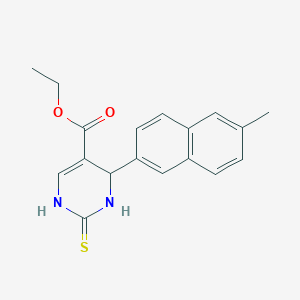
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is a synthetic compound with the molecular formula C11H23N3O3S and a molecular weight of 277.38 g/mol . This compound is part of the piperazine family, which is known for its diverse pharmacological properties and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide typically involves the reaction of piperazine derivatives with ethyl acetamide and propylsulfonyl chloride. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) and is catalyzed by a base like triethylamine (TEA) . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions and high yields. The use of automated synthesis equipment can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce functional groups, such as converting ketones to alcohols.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways and cellular functions. The compound’s sulfonyl group is particularly important for its binding affinity and specificity . Molecular docking studies and kinetic analyses are often used to elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
- N-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}acetamide
- N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide
- N-{2-[4-(substituted)piperazin-1-yl]-2-oxoethyl}acetamide
Uniqueness
n-Ethyl-2-(4-(propylsulfonyl)piperazin-1-yl)acetamide is unique due to its specific propylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility, stability, and binding interactions, making it a valuable candidate for various applications .
Properties
Molecular Formula |
C11H23N3O3S |
|---|---|
Molecular Weight |
277.39 g/mol |
IUPAC Name |
N-ethyl-2-(4-propylsulfonylpiperazin-1-yl)acetamide |
InChI |
InChI=1S/C11H23N3O3S/c1-3-9-18(16,17)14-7-5-13(6-8-14)10-11(15)12-4-2/h3-10H2,1-2H3,(H,12,15) |
InChI Key |
WOXGQGCWGSMLJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC(=O)NCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


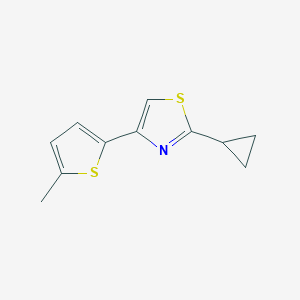
![8-(3-Ethyl-1,2,4-thiadiazol-5-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B14914322.png)

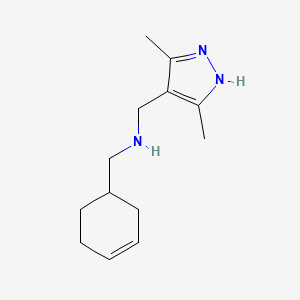

![4-{[(E)-(4-chlorophenyl)methylidene]amino}-5-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B14914338.png)

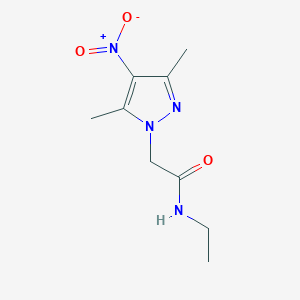
![Bis[4-(2,5-dimethyl-1-pyrrolyl)phenyl] oxide](/img/structure/B14914353.png)
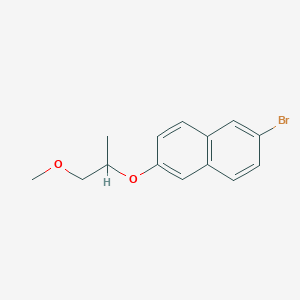
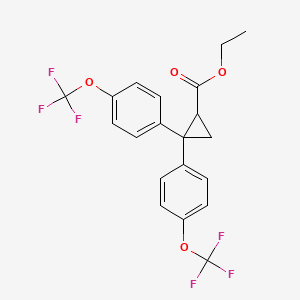
![n-Isopropyl-2-(thieno[2,3-d]pyrimidin-4-ylamino)acetamide](/img/structure/B14914378.png)
![3-hydroxy-N'-[(1E)-1-(3-oxo-3H-benzo[f]chromen-2-yl)ethylidene]naphthalene-2-carbohydrazide](/img/structure/B14914388.png)
